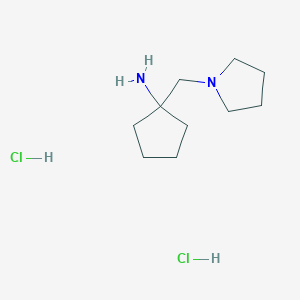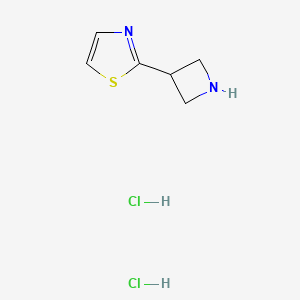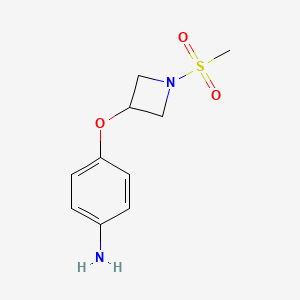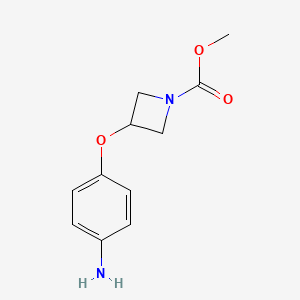![molecular formula C10H9ClN2OS B1473269 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol CAS No. 1421498-46-5](/img/structure/B1473269.png)
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol
Overview
Description
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol is a heterocyclic compound with various applications in the field of science and technology. It has a molecular weight of 240.71 g/mol .
Molecular Structure Analysis
The InChI code for 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol is1S/C10H9ClN2OS/c11-7-2-1-3-8-9(7)12-10(15-8)13-4-6(14)5-13/h1-3,6,14H,4-5H2 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol is a solid compound .Scientific Research Applications
Synthesis and Transformation of Heterocyclic Compounds
The synthesis of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles, thiazoles, and imidazoles, has been extensively studied for their chemical and biological properties. These compounds, characterized by their insecticidal, antihypertensive, and other types of activity, underline the significance of heterocyclic compounds in medicinal chemistry. The chemical properties allow for modifications leading to potentially valuable pharmacological agents, including peptidomimetics (Abdurakhmanova et al., 2018).
Novel Thiazole Derivatives and Their Therapeutic Applications
Recent patents on thiazole derivatives (2008-2012) highlight their extensive therapeutic applications, including antioxidant, analgesic, antimicrobial, and anticancer activities. These derivatives, acting on various biochemical pathways, showcase the therapeutic potential of thiazole-based compounds in addressing a range of diseases with fewer side effects (Leoni et al., 2014).
Cardiovascular Activity of Heterocyclic Derivatives
Investigations into substituted indole derivatives incorporating oxadiazole, azetidinone, and thiazolidinone moieties have revealed promising cardiovascular activities. These compounds offer insights into peripheral site actions affecting blood pressure and heart rate, suggesting potential therapeutic applications in cardiovascular disease management (Singh et al., 2014).
Antioxidant and Anti-inflammatory Agents
Research focused on the development of benzofused thiazole derivatives has identified compounds with significant antioxidant and anti-inflammatory activities. These findings support the potential of thiazole-based compounds in creating alternative therapeutic agents for conditions involving oxidative stress and inflammation (Raut et al., 2020).
Thiazolidin-4-Ones: Biological Potential
Thiazolidin-4-ones have emerged as a critical scaffold in medicinal chemistry due to their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This review emphasizes the importance of structural optimization for enhancing drug efficacy, highlighting the potential of thiazolidin-4-ones in drug design and development (Mech et al., 2021).
properties
IUPAC Name |
1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c11-7-2-1-3-8-9(7)12-10(15-8)13-4-6(14)5-13/h1-3,6,14H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVPGYJQTFBYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



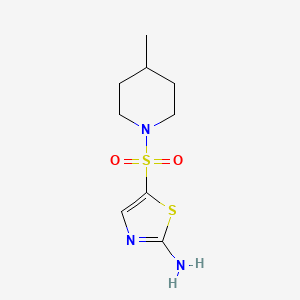

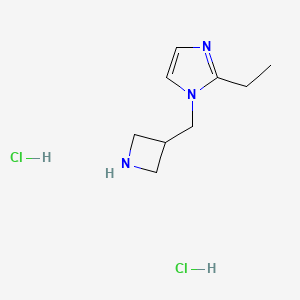
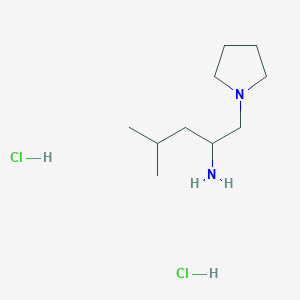
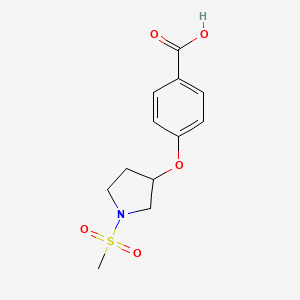
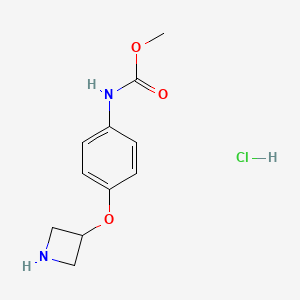
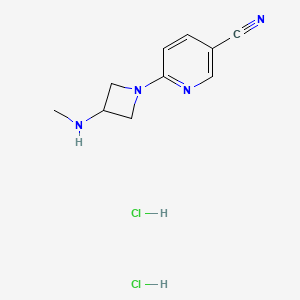
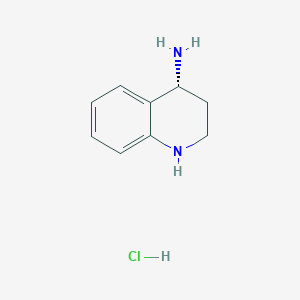
![1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride](/img/structure/B1473201.png)
